Lipophilicity (XLogP3) vs. Closest N-Unsubstituted Thiazepane Ester
The target compound exhibits a computed XLogP3 of 1.9, which is 0.6 units lower than that of tert-butyl 1,4-thiazepane-4-carboxylate (XLogP3 = 2.5, PubChem CID 53459811) [1][2]. The reduced lipophilicity results from the introduction of the basic pyrrolidine nitrogen, increasing polarity. A ΔLogP of −0.6 can translate into significantly different membrane permeation rates and off-target binding profiles in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | tert-Butyl 1,4-thiazepane-4-carboxylate: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = −0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A LogP difference of 0.6 log units can alter cellular permeability by roughly 3- to 5-fold based on the pH-partition hypothesis, directly impacting intracellular target engagement and apparent potency.
- [1] PubChem Compound Summary for CID 71801795, Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 53459811, tert-Butyl 1,4-thiazepane-4-carboxylate. National Center for Biotechnology Information (2024). View Source
